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Compound of Interest

1-Cyclopropyl-1H-pyrazole-3-
Compound Name:

carbaldehyde
CAS No.: 1823349-88-7
Cat. No.: B2695869

Get Quote

Executive Summary

Obijective: To provide a definitive structural confirmation guide for 1-Cyclopropyl-1H-pyrazole-
3-carbaldehyde (CAS: 1039748-48-5) using LC-MS/MS fragmentation dynamics. Context: In
drug discovery, distinguishing between pyrazole regioisomers (1,3- vs. 1,4- vs. 1,5-substitution)
is critical for Structure-Activity Relationship (SAR) integrity. This guide compares the
fragmentation of the target compound against its closest structural isomers and analogs,
providing a self-validating analytical workflow.

Compound Profile & Chemical Identity
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Property Detail
Compound Name 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
CAS Number 1039748-48-5
C
H
Molecular Formula
N
)
Exact Mass 136.0637 Da
Parent lon [M+H] 137.07 Da

Pyrazole core, Aldehyde (C-3), Cyclopropy! (N-

Key Functional Groups 1

Experimental Protocol (Standardized)

To ensure reproducibility of the fragmentation patterns described below, the following LC-MS
conditions are recommended. These parameters favor the generation of diagnostic ions for
pyrazole aldehydes.

e Instrument: Q-TOF or Triple Quadrupole MS (ESI+ Mode).
e Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 pum).
» Mobile Phase A: Water + 0.1% Formic Acid.

» Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

» Gradient: 5% B to 95% B over 5 minutes.

o Collision Energy (CE): Stepped CE (15, 30, 45 eV) to capture both labile and stable
fragments.
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Mechanistic Fragmentation Analysis

The fragmentation of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is governed by two
dominant mechanisms: Alpha-cleavage (CO loss) and Ring-strain relief (Cyclopropyl).

Primary Pathway: The Aldehyde Loss

The most abundant transition in the MS2 spectrum is the neutral loss of carbon monoxide (CO,
28 Da). Unlike aliphatic aldehydes, the pyrazole aromatic system stabilizes the resulting cation,
making this a high-intensity transition.

e Transition:
137

109

e Mechanism: Inductive cleavage of the carbonyl carbon followed by charge stabilization on
the pyrazole nitrogen.

Secondary Pathway: Pyrazole Ring Disintegration
Following the loss of CO, the resulting ion (

109, 1-cyclopropylpyrazole cation) undergoes characteristic heterocyclic fragmentation.
e Loss of HCN (27 Da): Cleavage of the pyrazole ring, typically involving N2 and C3.

e Loss of N

(28 Da): Direct extrusion of dinitrogen from the hydrazine moiety of the pyrazole.

Tertiary Pathway: Cyclopropyl Modification

While the cyclopropyl group is relatively robust, high collision energies can trigger ring opening
or the loss of the cyclopropyl substituent (C

H

radical or C
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H

neutral).

Visualization of Signaling Pathway

The following diagram illustrates the logical flow of fragmentation events.
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Caption: Stepwise fragmentation pathway of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in
ESI+ mode.

Comparative Analysis: Isomers & Alternatives

Differentiation of the 3-carbaldehyde from its 4-carbaldehyde isomer is the primary analytical
challenge. While mass transitions are identical, relative abundances and retention times differ
due to the "Ortho Effect” and dipole moments.

Table 1: Diagnhostic Comparison of Pyrazole Derivatives
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1-Cyclopropyl...-3- 1-Cyclopropyl...-4- 1-Isopropyl...-3-
Feature carbaldehyde carbaldehyde carbaldehyde

(Target) (Isomer) (Analog)
Parent lon (

137.07 137.07 139.09
)
Primary Fragment 109 (-CO) 109 (-CO) 111 (-CO)

Loss of C
Lower [109]/[137] H

Diagnostic Ratio

High [109]/[137] ratio
due to stability of 3-

cation.

ratio; aldehyde at C4
is electronically

distinct.

(42 Da) from isopropyl

is common (

97).

Retention Time

Typically elutes later
than 4-isomer on C18

(lower polarity).

Typically elutes earlier
(higher polarity due to

symmetry).

Elutes later (more

lipophilic).

Key Differentiator

Absence of significant

97 (Propene loss).

Proximity Effect: C4
aldehyde may interact
with C3/C5 protons
differently.

Presence of

97 (Isopropyl-specific

loss).

Mechanism of Differentiation

Regioisomerism (3- vs 4-position):

o In the 4-carbaldehyde, the carbonyl oxygen is flanked by protons at C3 and C5.

o In the 3-carbaldehyde, the carbonyl is adjacent to the N2 nitrogen and the C4 proton. The

interaction between the aldehyde oxygen and the N2 lone pair in the 3-isomer affects the

basicity and protonation site, often leading to a distinct fragmentation efficiency (higher

stability of the parent ion compared to the 4-isomer).

Substituent Analysis (Cyclopropyl vs Isopropyl):
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o Isopropyl groups readily eliminate propene (neutral loss of 42 Da) via a McLafferty-type
rearrangement or simple elimination.

o Cyclopropyl groups are more resistant to simple elimination. They typically require ring
opening before loss, making the [M+H-CO]+ ion the dominant species for the cyclopropyl
derivative, whereas the isopropyl derivative will show a mix of [M+H-CO]+ and [M+H-
C3H6]+.

Summary of Validation Workflow

To confirm the identity of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde in a sample:

Check Parent: Observe

137.07.
o Verify Primary Loss: Confirm dominant daughter ion at

109 (Loss of CO).

o Exclude Analog: Ensure no significant loss of 42 Da (excludes isopropyl analog).

» Regioisomer Check: If the 4-isomer is a potential impurity, compare Retention Time (RT).
The 3-isomer is generally less polar and retains longer on C18 columns than the 4-isomer.
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fragmentation-pattern-of-1-cyclopropyl-1h-pyrazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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